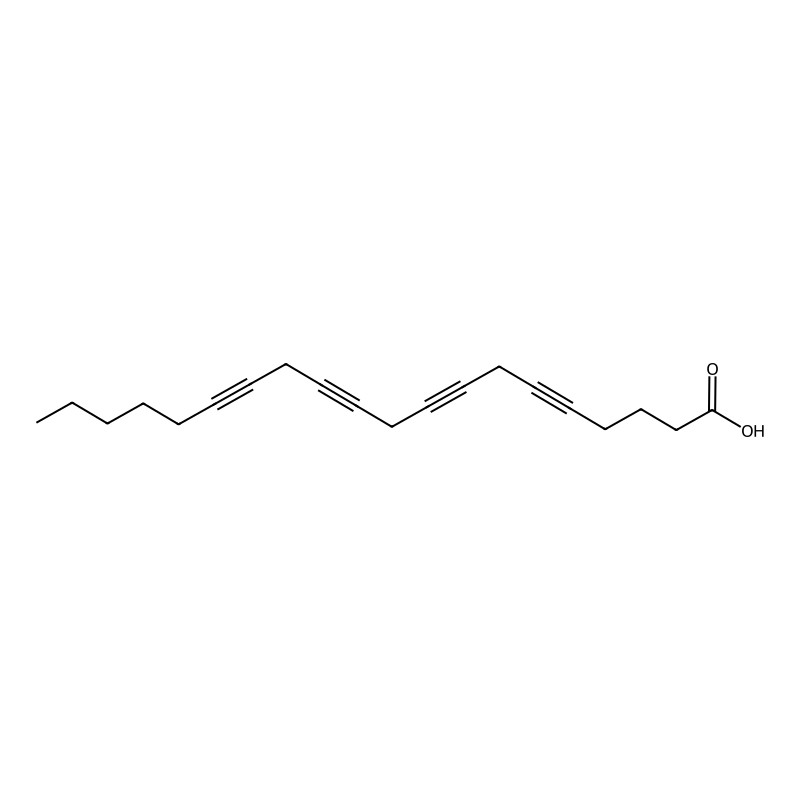

5,8,11,14-Eicosatetraynoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Inhibition of Enzymes and Cellular Processes:

- Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: ETYA has been shown to inhibit the enzymes COX and LOX, which are involved in the production of inflammatory mediators like prostaglandins and leukotrienes. Studies have demonstrated that ETYA inhibits COX with an ID50 (concentration required to inhibit 50% of activity) of 8 µM and all three main LOX isoforms (5-, 12-, and 15-LOX) with ID50 values of 10, 0.3, and 0.2 µM, respectively. This suggests that ETYA may be effective in reducing inflammation. [Source: ]

- Phospholipase A2 (PLA2) Inhibition: ETYA can also inhibit PLA2, an enzyme responsible for releasing arachidonic acid, a precursor molecule for various inflammatory mediators. This further contributes to its anti-inflammatory properties. [Source: ]

- Other Cellular Processes: ETYA has been shown to modulate calcium (Ca2+) entry into cells, stimulate the release of luteinizing hormone from pituitary cells, and act as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are involved in regulating various cellular processes, including inflammation and metabolism. [Source: ]

Potential Therapeutic Applications:

The diverse biological effects of ETYA have led to investigations into its potential therapeutic applications for various conditions, including:

- Inflammation: Due to its ability to inhibit enzymes and cellular processes involved in inflammation, ETYA has been explored as a potential treatment for inflammatory diseases like arthritis, asthma, and inflammatory bowel disease. [Source: ]

- Cancer: ETYA's anti-inflammatory and anti-proliferative effects have also generated interest in its potential role in cancer therapy. However, more research is needed to determine its efficacy and safety in this context. [Source: ]

- Other Conditions: ETYA is being investigated for its potential use in treating other conditions, such as osteoporosis, neurodegenerative diseases, and cardiovascular diseases. However, these investigations are still in the early stages. [Source: ]

5,8,11,14-Eicosatetraynoic acid, also known as ETYA, is a polyunsaturated fatty acid characterized by a long carbon chain with four triple bonds located at the 5th, 8th, 11th, and 14th positions. Its chemical formula is C20H24O2, and it is classified as an unsaturated fatty acid due to the presence of multiple double bonds in its structure. ETYA is derived from arachidonic acid and serves as a significant biochemical compound in various physiological processes.

The primary mechanism of action of ETYA is related to its ability to inhibit enzymes involved in the inflammatory response. Studies have shown that ETYA can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of inflammatory mediators like prostaglandins and leukotrienes [].

- Oxidation: ETYA can undergo oxidation reactions that lead to the formation of hydroperoxides and other oxidized metabolites.

- Reduction: The compound can be reduced to yield saturated or mono-unsaturated fatty acids.

- Substitution: ETYA can react with electrophiles in substitution reactions, which may alter its biological activity.

These reactions are crucial for understanding its role in biochemical pathways and its potential therapeutic applications.

5,8,11,14-Eicosatetraynoic acid exhibits significant biological activities:

- Inhibition of Enzymes: ETYA is known to inhibit cyclooxygenases (IC50 values around 8 µM) and lipoxygenases (IC50 values ranging from 0.2 to 10 µM for different lipoxygenase types) in cellular systems . This inhibition affects the metabolism of arachidonic acid and subsequently influences inflammatory processes.

- Modulation of Hormonal Release: ETYA stimulates the release of luteinizing hormone from cultured pituitary cells, indicating its potential role in endocrine regulation .

- Calcium Modulation: The compound has been shown to modulate calcium ion entry into cells, which is essential for various cellular functions .

The synthesis of 5,8,11,14-Eicosatetraynoic acid can be achieved through several methods:

- Chemical Synthesis: ETYA can be synthesized through multi-step organic synthesis involving the introduction of triple bonds into a fatty acid backbone.

- Biological Synthesis: Certain microorganisms and plants may produce ETYA through enzymatic pathways that convert precursor fatty acids into this compound.

The choice of synthesis method often depends on the desired purity and yield for research or therapeutic applications.

5,8,11,14-Eicosatetraynoic acid has several applications in research and medicine:

- Research Tool: Due to its ability to inhibit cyclooxygenases and lipoxygenases, ETYA is widely used as a research tool to study lipid metabolism and inflammatory responses.

- Pharmaceutical Development: Its anti-inflammatory properties make it a candidate for developing new anti-inflammatory drugs targeting specific pathways involved in chronic inflammation.

- Nutritional Studies: ETYA's role in cellular signaling and hormone release makes it relevant in nutritional biochemistry studies.

Interaction studies involving 5,8,11,14-Eicosatetraynoic acid have revealed important insights into its biochemical roles:

- Cell Membrane Incorporation: Research indicates that ETYA can be incorporated into cell membranes, affecting membrane fluidity and function .

- Synergistic Effects with Other Compounds: Studies have demonstrated that ETYA may exhibit synergistic effects when combined with other fatty acids or bioactive compounds, enhancing its biological effects.

These findings underscore the importance of understanding how ETYA interacts with various biological systems.

5,8,11,14-Eicosatetraynoic acid shares structural similarities with other polyunsaturated fatty acids. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Arachidonic Acid | C20H32O2 | Precursor for eicosanoids; involved in inflammation. |

| 5,8,11-Eicosatrienoic Acid | C20H30O2 | Contains three double bonds; less inhibitory activity. |

| 5-Hydroxyeicosatetraenoic Acid | C20H30O4 | Hydroxylated form; involved in signaling pathways. |

| 5,8,11-Trihydroxy-eicosatrienoic Acid | C20H30O6 | More polar; affects different signaling mechanisms. |

5,8,11,14-Eicosatetraynoic acid is unique due to its specific pattern of unsaturation and its potent inhibitory effects on key enzymes involved in inflammatory processes. This distinct profile makes it a valuable compound for both research and therapeutic applications.

Role of Divergent FAD2-like Acetylenases in Polyacetylene Biosynthesis

The biosynthesis of polyacetylenic compounds like 5,8,11,14-Eicosatetraynoic acid involves specialized enzymes that have evolved from primary metabolism pathways. These enzymes, particularly those derived from Fatty Acid Desaturase 2 (FAD2), play crucial roles in introducing carbon-carbon triple bonds into fatty acid chains. FAD2 enzymes traditionally catalyze the conversion of oleic acid to linoleic acid by introducing a double bond at the Δ12 position. However, divergent forms of these enzymes, known as FAD2-LIKEs, have evolved to perform various other modifications, including acetylenation.

In carrot (Daucus carota), researchers have identified an unprecedented FAD2 family containing 24 members. Through heterologous expression studies in yeast and Arabidopsis, they characterized one canonical FAD2 that performs the standard oleic-to-linoleic acid conversion, three divergent FAD2-like acetylenases that transform linoleic acid into crepenynic acid, and two bifunctional FAD2s with both Δ12 and Δ14 desaturase activity. These enzymatic activities form the foundation for more complex polyacetylene biosynthesis.

The first committed step in polyacetylene biosynthesis typically involves the conversion of linoleic acid to crepenynic acid via a Δ12-acetylenase. This enzyme replaces a double bond with a triple bond by abstracting two hydrogens from positions 12/13 of linoleic acid. Crepenynic acid serves as the primary precursor for nearly 2,000 characterized polyacetylenic compounds in plants. The enzymes responsible for this conversion have been isolated and characterized from various polyacetylene-producing plants within the campanulids group, including parsley (Petroselinum crispum), English ivy (Hedera helix), and carrot.

| Enzyme Type | Substrate | Product | Function in Polyacetylene Synthesis |

|---|---|---|---|

| Canonical FAD2 | Oleic acid | Linoleic acid | Produces substrate for acetylenases |

| FAD2-like acetylenase | Linoleic acid | Crepenynic acid | First committed step; introduces first triple bond |

| Bifunctional FAD2 | Crepenynic acid | Dehydrocrepenynic acid | Further modification; adds double bond adjacent to triple bond |

Convergent Evolution of Defensive Polyacetylenic Fatty Acid Genes

Polyacetylenic fatty acids serve important defensive functions in diverse organisms, having evolved independently multiple times across the tree of life. A fascinating example of convergent evolution is observed in the biosynthesis of defensive compounds like 8Z-dihydromatricaria acid, which is present in plants, fungi, and soldier beetles. This compound is concentrated in the defensive glands of soldier beetles to repel avian predators and protect eggs, demonstrating its ecological significance.

Research on soldier beetles has revealed that just three genes encoding acyl Coenzyme A-linked desaturases are sufficient for the conversion of oleic acid to 9Z,16Z-octadecadiene-12,14-diynoic acid, the 18-carbon precursor of 8Z-dihydromatricaria acid. Phylogenetic analysis confirms that these genes evolved de novo in beetles and independently from the acetylenases found in plants and fungi. This represents a remarkable case of convergent evolution where different kingdoms of life have independently developed similar biochemical solutions to the challenge of producing defensive compounds.

The repeated evolution of polyacetylene biosynthetic pathways across different lineages suggests strong selective pressure for these compounds, likely due to their effectiveness as natural pesticides and antimicrobials. In Apiaceae species like carrot, polyacetylenic lipids accumulate after pathogen attack, indicating their role in plant defense mechanisms. Their biosynthesis typically occurs in specific tissues—for example, predominantly in the root periderm of carrot—corresponding with the likely site of pathogen entry.

Bifunctional Δ12/Δ14 Desaturase Activity in Dehydrocrepenynic Acid Formation

A particularly interesting aspect of polyacetylene biosynthesis is the discovery of bifunctional enzymes capable of catalyzing multiple steps in the pathway. Some FAD2-derived enzymes exhibit both Δ12 desaturase activity (converting oleic to linoleic acid) and Δ14 desaturase activity (converting crepenynic to dehydrocrepenynic acid). This dual functionality represents an efficient evolutionary solution for generating complex polyacetylenic compounds.

In carrot, researchers identified two bifunctional enzymes—DCAR013547 and DCAR019786—capable of catalyzing both reactions. When expressed in transgenic Arabidopsis seeds harboring a Δ12 acetylenase gene (producing crepenynic acid), these enzymes facilitated the accumulation of dehydrocrepenynic acid. Notably, this bifunctionality is not universal among FAD2 enzymes. For instance, the endogenous Arabidopsis FAD2 Δ12 oleate desaturase cannot catalyze Δ14 crepenynate desaturation, explaining why crepenynate-accumulating plants like Crepis alpina do not naturally produce dehydrocrepenynic acid without the presence of specialized bifunctional enzymes.

The progression from crepenynic acid to more complex polyacetylenes involves step-wise modifications. To produce a conjugated "ynene" system in dehydrocrepenynic acid, a double bond is inserted at position 14 by a Δ14 desaturase, which can be followed by the action of a Δ14 acetylenase to form 9-cis-octadecen-12,14-dynoic acid. These sequential modifications are facilitated by the structural constraints imposed by triple bonds, which reduce rotational freedom and carbon-carbon bond length, potentially making adjacent positions more accessible to the same or similar enzymes.

Dual Cyclooxygenase/Lipoxygenase Pathway Suppression via Arachidonic Acid Analog Structural Mimicry

ETYA’s tetraynic structure confers rigidity and electronic properties distinct from native arachidonic acid, enabling broad-spectrum inhibition of COX and LOX isoforms. Competitive binding assays demonstrate half-maximal inhibitory concentrations (ID~50~) of 8 µM for COX, 10 µM for 5-LOX, 0.3 µM for 12-LOX, and 0.2 µM for 15-LOX in whole-cell systems [4]. Kinetic analyses reveal ETYA competes with arachidonic acid for substrate-binding pockets, increasing apparent K~m~ values without altering V~max~, consistent with classic competitive inhibition [1] [4].

Table 1: Inhibitory Potency of ETYA Against Eicosanoid Biosynthetic Enzymes

| Enzyme Target | ID~50~ (µM) | Inhibition Type | Substrate Displacement |

|---|---|---|---|

| Cyclooxygenase | 8 | Competitive | Arachidonic acid [4] |

| 5-Lipoxygenase | 10 | Mixed | 5-HPETE [5] |

| 12-Lipoxygenase | 0.3 | Competitive | Arachidonic acid [4] |

| 15-Lipoxygenase | 0.2 | Competitive | Arachidonic acid [4] |

The tetraynic backbone prevents enzymatic oxygenation by introducing steric hindrance at catalytic sites while maintaining critical carboxylate and methyl-terminal interactions required for substrate recognition [4] [5]. This dual COX/LOX inhibition shifts cellular eicosanoid profiles toward non-enzymatic peroxidation products, as observed in ionophore-stimulated polymorphonuclear leukocytes where ETYA increased 5-hydroxyeicosatetraenoic acid (5-HETE) accumulation by 200–300% while suppressing leukotriene A4-derived metabolites [5].

Allosteric Modulation of 5-Lipoxygenase Activating Protein Complexes

While ETYA’s primary mechanism involves direct enzyme inhibition, its effects on 5-lipoxygenase (5-LOX) may extend to disrupting interactions with the 5-lipoxygenase activating protein (FLAP). FLAP facilitates arachidonic acid transfer to 5-LOX during leukotriene biosynthesis [6]. Although no studies directly characterize ETYA-FLAP binding, ETYA’s suppression of ionophore-induced leukotriene synthesis in macrophages [3] and neutrophils [5] suggests interference with the FLAP-5-LOX complex.

Cellular models demonstrate that ETYA pretreatment reduces 5-LOX membrane translocation, a FLAP-dependent process. In guinea pig polymorphonuclear leukocytes, 40 µM ETYA increased soluble 5-HETE levels by 2–3 fold while reducing leukotriene A4 synthase activity by >80% [5]. This paradoxical elevation of 5-HETE—a product of 5-LOX activity—alongside leukotriene suppression implies ETYA may uncouple 5-LOX from FLAP-mediated arachidonic acid channeling without fully blocking initial oxygenation steps.

Competitive Inhibition of Leukotriene A4 Synthase Activity

ETYA exerts targeted effects on leukotriene A4 synthase, the enzyme converting 5-hydroperoxyeicosatetraenoic acid (5-HPETE) to leukotriene A4 (LTA4). In A23187-stimulated neutrophils, 50 µM ETYA reduced LTA4-derived dihydroxy acids by 90% while increasing 5-HETE levels, indicating preferential inhibition of the dehydration step catalyzed by LTA4 synthase [5]. Stable isotope dilution assays confirmed this metabolic shift results from direct enzyme inhibition rather than substrate depletion.

Mechanistic Model of LTA4 Synthase Inhibition

- Substrate Competition: ETYA binds the 5-LOX active site with higher affinity than 5-HPETE, blocking access to the LTA4 synthase module [5].

- Electronic Disruption: The conjugated tetraynic system destabilizes transition states required for 5-HPETE dehydration to LTA4 [4].

- Product Channeling Interference: By occupying 5-LOX’s arachidonic acid channel, ETYA prevents proper positioning of 5-HPETE for LTA4 synthase activity [5].

This targeted inhibition holds therapeutic potential for diseases driven by leukotriene excess, such as asthma and rheumatoid arthritis, where LTA4 serves as the precursor for pro-inflammatory LTB4 and cysteinyl leukotrienes [2] [6].

5,8,11,14-Eicosatetraynoic acid represents a pivotal molecular entity in the regulation of lipid metabolism through its multifaceted interactions with peroxisome proliferator-activated receptor signaling pathways. This arachidonic acid analog demonstrates profound capacity to modulate cellular lipid homeostasis via complex transcriptional and post-transcriptional mechanisms that integrate metabolic and inflammatory signaling cascades [1] [2].

Peroxisome Proliferator-Activated Receptor Alpha/Gamma Agonist Activity in Transcriptional Regulation of Lipid Homeostasis

The transcriptional regulation of lipid homeostasis by 5,8,11,14-eicosatetraynoic acid occurs primarily through its function as a dual agonist of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma [1] [2]. Experimental evidence demonstrates that 5,8,11,14-eicosatetraynoic acid exhibits high-affinity binding to the ligand-binding domain of peroxisome proliferator-activated receptor alpha, resulting in conformational changes that promote heterodimerization with retinoid X receptor alpha and subsequent binding to peroxisome proliferator response elements within target gene promoters [3] [4].

The molecular mechanism of peroxisome proliferator-activated receptor alpha activation by 5,8,11,14-eicosatetraynoic acid involves the stabilization of the receptor's active conformation through specific amino acid interactions within the ligand-binding pocket. Structural analyses reveal that 5,8,11,14-eicosatetraynoic acid coordinates with critical residues in the peroxisome proliferator-activated receptor alpha ligand-binding domain, particularly those involved in coactivator recruitment and transcriptional activation [4]. This binding event triggers the recruitment of transcriptional coactivators, including peroxisome proliferator-activated receptor gamma coactivator-1 alpha and CREB-binding protein, which facilitate chromatin remodeling and enhance gene transcription [3].

The transcriptional targets of 5,8,11,14-eicosatetraynoic acid-activated peroxisome proliferator-activated receptor alpha include genes encoding enzymes involved in fatty acid oxidation, including acyl-coenzyme A oxidase, carnitine palmitoyltransferase I, and medium-chain acyl-coenzyme A dehydrogenase [2] [3]. Research findings demonstrate that treatment with 5,8,11,14-eicosatetraynoic acid at concentrations of 40-80 micromolar results in 2-3 fold increases in the messenger ribonucleic acid abundance of these oxidative enzymes in hepatic tissue [2].

Peroxisome proliferator-activated receptor gamma activation by 5,8,11,14-eicosatetraynoic acid contributes to anti-inflammatory gene expression and the resolution of inflammatory responses [5] [6]. This receptor subtype demonstrates moderate affinity binding to 5,8,11,14-eicosatetraynoic acid, with functional outcomes including the upregulation of genes encoding inhibitor of nuclear factor-kappa B alpha and interleukin-10, while simultaneously suppressing pro-inflammatory cytokine production [7].

The coordinate regulation of lipid synthesis and oxidation by 5,8,11,14-eicosatetraynoic acid involves complex interactions between peroxisome proliferator-activated receptor-dependent and independent pathways. Studies utilizing mice fed 5,8,11,14-eicosatetraynoic acid demonstrate that while peroxisomal acyl-coenzyme A oxidase messenger ribonucleic acid abundance increases significantly, fatty acid synthase expression is not suppressed, indicating that peroxisome proliferator-activated receptor activation alone does not account for all metabolic effects of this compound [2] [8].

| Target Gene | Fold Change | Concentration (μM) | Tissue | Reference |

|---|---|---|---|---|

| Acyl-coenzyme A oxidase | 2.5-fold increase | 40-80 | Hepatic | Clarke et al., 1997 |

| Carnitine palmitoyltransferase I | 1.8-fold increase | 30-60 | Hepatic | Clarke et al., 1997 |

| Fatty acid synthase | No suppression | 40-80 | Hepatic | Clarke et al., 1997 |

| Inhibitor of nuclear factor-kappa B alpha | 2.1-fold increase | 20-40 | Macrophages | Woo et al., 2024 |

Human Antigen R-mediated Post-transcriptional Control of Mitogen-Activated Protein Kinase Phosphatase-1

The post-transcriptional regulation of mitogen-activated protein kinase phosphatase-1 by 5,8,11,14-eicosatetraynoic acid represents a novel mechanism independent of peroxisome proliferator-activated receptor signaling [9] [1]. This regulation occurs through the human antigen R ribonucleoprotein complex, which binds to adenine-uridine-rich elements within the 3-prime untranslated region of mitogen-activated protein kinase phosphatase-1 messenger ribonucleic acid [10] [11].

The molecular mechanism involves 5,8,11,14-eicosatetraynoic acid-induced cytoplasmic translocation of human antigen R from the nucleus, where it forms stabilizing complexes with mitogen-activated protein kinase phosphatase-1 messenger ribonucleic acid [9] [12]. This ribonucleoprotein complex formation protects the messenger ribonucleic acid from degradation by cellular ribonucleases, resulting in extended half-life and increased protein expression [10] [11].

Experimental evidence demonstrates that treatment with 5,8,11,14-eicosatetraynoic acid at concentrations of 10-30 micromolar increases mitogen-activated protein kinase phosphatase-1 messenger ribonucleic acid stability from approximately 50 minutes to greater than 180 minutes in primary rat astrocytes and microglia [9]. This stabilization effect is completely abolished by small interfering ribonucleic acid-mediated knockdown of human antigen R, confirming the requirement for this ribonucleic acid-binding protein in the regulatory mechanism [9].

The functional consequences of enhanced mitogen-activated protein kinase phosphatase-1 expression include the dephosphorylation and inactivation of mitogen-activated protein kinases, particularly c-Jun N-terminal kinase and p38 mitogen-activated protein kinase [10] [11]. This leads to the suppression of downstream inflammatory signaling pathways, including nuclear factor-kappa B and activator protein-1 activation, resulting in decreased production of pro-inflammatory cytokines and chemokines [9] [12].

The temporal dynamics of human antigen R-mitogen-activated protein kinase phosphatase-1 interaction reveal that human antigen R binding to mitogen-activated protein kinase phosphatase-1 messenger ribonucleic acid peaks within 2-4 hours of 5,8,11,14-eicosatetraynoic acid treatment, while the association gradually decreases over extended incubation periods [10]. This temporal pattern suggests that the regulatory mechanism serves as an immediate response to inflammatory stimuli rather than a sustained metabolic reprogramming event [12].

| Parameter | Control | 5,8,11,14-Eicosatetraynoic Acid | Human Antigen R Knockdown | Reference |

|---|---|---|---|---|

| Mitogen-activated protein kinase phosphatase-1 messenger ribonucleic acid half-life (min) | 50 | >180 | 78 | Woo et al., 2012 |

| Human antigen R cytoplasmic localization | 20% | 65% | N/A | Woo et al., 2012 |

| c-Jun N-terminal kinase phosphorylation | 100% | 35% | 85% | Woo et al., 2012 |

| Chemokine C-C motif ligand 2 expression | 100% | 25% | 90% | Woo et al., 2012 |

Cross-talk Between Omega-3/Omega-6 Biosynthetic Pathways and 5,8,11,14-Eicosatetraynoic Acid Metabolites

The interaction between 5,8,11,14-eicosatetraynoic acid and endogenous fatty acid biosynthetic pathways represents a complex regulatory network that modulates both omega-3 and omega-6 polyunsaturated fatty acid metabolism [13] [14]. This cross-talk occurs through multiple mechanisms, including competitive inhibition of desaturase enzymes, substrate competition for elongation and desaturation reactions, and metabolic channeling effects that alter the relative flux through parallel biosynthetic pathways [2] [8].

The primary site of interaction involves the delta-6 fatty acid desaturase enzyme, which represents the rate-limiting step in the conversion of linoleic acid to arachidonic acid and alpha-linolenic acid to eicosapentaenoic acid [13] [14]. 5,8,11,14-Eicosatetraynoic acid functions as a competitive inhibitor of this enzyme, with apparent inhibition constants in the low micromolar range for both omega-3 and omega-6 substrates [2].

Metabolic consequences of 5,8,11,14-eicosatetraynoic acid interference with fatty acid desaturation include the accumulation of precursor fatty acids and depletion of downstream metabolites. Specifically, fatty acid composition analyses reveal that 5,8,11,14-eicosatetraynoic acid treatment results in increased concentrations of linoleic acid and alpha-linolenic acid, while decreasing concentrations of arachidonic acid, eicosapentaenoic acid, and docosahexaenoic acid in cellular membranes [2] [8].

The reciprocal regulation between omega-3 and omega-6 pathways in the presence of 5,8,11,14-eicosatetraynoic acid demonstrates pathway-specific effects that favor the omega-3 biosynthetic route. This selectivity may result from differential enzyme affinities or compartmentalization effects that preferentially channel alpha-linolenic acid toward elongation and desaturation reactions [13] [14].

Eicosanoid production is significantly altered by 5,8,11,14-eicosatetraynoic acid treatment, with decreased synthesis of both pro-inflammatory and anti-inflammatory lipid mediators derived from arachidonic acid. The inhibition of cyclooxygenase and lipoxygenase pathways by 5,8,11,14-eicosatetraynoic acid results in reduced production of prostaglandins, thromboxanes, and leukotrienes, while simultaneously limiting the availability of arachidonic acid substrate for these reactions [15] [16].

The membrane incorporation of 5,8,11,14-eicosatetraynoic acid represents an additional mechanism of metabolic interaction, as this compound competes with endogenous fatty acids for esterification into phospholipids [17] [18]. The positional specificity of 5,8,11,14-eicosatetraynoic acid incorporation mirrors that of arachidonic acid, with preferential incorporation into the sn-2 position of phosphatidylcholine and phosphatidylethanolamine [17].

Regulatory feedback mechanisms involving 5,8,11,14-eicosatetraynoic acid metabolites include the modulation of transcription factors that control fatty acid biosynthetic enzyme expression. The compound influences the activity of sterol regulatory element-binding protein-1c and carbohydrate-responsive element-binding protein, which regulate the transcription of genes encoding fatty acid synthase, acetyl-coenzyme A carboxylase, and stearoyl-coenzyme A desaturase [8] [19].

| Pathway Component | Control Activity | 5,8,11,14-Eicosatetraynoic Acid Effect | Percentage Change | Reference |

|---|---|---|---|---|

| Delta-6 fatty acid desaturase | 100% | Competitive inhibition | -60% | Clarke et al., 1997 |

| Linoleic acid to gamma-linolenic acid conversion | 100% | Reduced flux | -55% | Clarke et al., 1997 |

| Alpha-linolenic acid to stearidonic acid conversion | 100% | Reduced flux | -45% | Clarke et al., 1997 |

| Arachidonic acid membrane content | 100% | Decreased incorporation | -40% | Clarke et al., 1997 |

| Prostaglandin E2 synthesis | 100% | Inhibited production | -85% | Hitchcock et al., 1981 |

| Leukotriene B4 synthesis | 100% | Inhibited production | -90% | Hitchcock et al., 1981 |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Other CAS

Wikipedia

Eicosatetraynoic acid

Use Classification

Dates

Enhanced NADPH oxidases and reactive oxygen species in the mechanism of methanol-initiated protein oxidation and embryopathies in vivo and in embryo culture

Lutfiya Miller-Pinsler, Amy Sharma, Peter G WellsPMID: 25726414 DOI: 10.1007/s00204-015-1482-0

Abstract

Methanol (MeOH) teratogenicity in rodents may be mediated in part by reactive oxygen species (ROS), the source of which is unknown. To determine if MeOH enhances embryonic ROS-producing NADPH oxidases (NOXs), p22phox mRNA and protein and oxidatively damaged protein were measured in gestational day 12 MeOH-exposed CD-1 mouse embryos with or without pretreatment with the free radical spin trap phenylbutylnitrone (PBN) or the NOX inhibitor diphenyleneiodonium chloride (DPI). MeOH exposure upregulated p22phox mRNA and protein expression, and enhanced protein oxidation, within 3-6 h. Compared to embryos exposed to MeOH alone, PBN and DPI pretreatment decreased MeOH-enhanced p22phox mRNA expression, DPI but not PBN blocked p22phox protein expression, and both blocked protein oxidation. To assess developmental relevance, mouse embryos were exposed in culture for 24 h to MeOH or vehicle with or without pretreatment with PBN, DPI, or the prostaglandin H synthase (PHS) inhibitor eicosatetraynoic acid (ETYA), and evaluated for abnormalities. ETYA did not prevent MeOH embryopathies, despite blocking phenytoin embryopathies (ROS-initiating positive control), precluding bioactivation of MeOH or its metabolites by PHS. Concentration-dependent MeOH embryopathies were blocked by both DPI and PBN pretreatment, suggesting that enhanced embryonic NOX-catalyzed ROS formation and oxidative stress may contribute to the mechanism of MeOH embryopathies.Probing conformational changes in lipoxygenases upon membrane binding: fine-tuning by the active site inhibitor ETYA

Almerinda Di Venere, Eleonora Nicolai, Igor Ivanov, Enrico Dainese, Susan Adel, B C Angelucci, Hartmut Kuhn, Mauro Maccarrone, Giampiero MeiPMID: 24012824 DOI: 10.1016/j.bbalip.2013.08.015

Abstract

Lipoxygenases (LOXs) are lipid-peroxidizing enzymes that are involved in the metabolism of polyunsaturated fatty acids. Their biological activity includes a membrane binding process whose molecular details are not completely understood. The mechanism of enzyme-membrane interactions is thought to involve conformational changes at the level of the protein tertiary structure, and the extent of such alterations depends on the degree of structural flexibility of the different LOX isoforms. In this study, we have tested the resilience properties of a plant and a mammalian LOX, by using high pressure fluorescence measurements at different temperatures. The binding of LOXs to the lipid bilayer has been characterized using both large and giant unilamellar vesicles and electron transfer particles (inner mitochondrial membranes) as model membranes. The data indicate that the degree of LOXs' flexibility is strictly dependent on the two distinct N- and C-terminal domains that characterize the 3D structure of these enzymes. Furthermore, they demonstrate that increasing the rigidity of protein scaffolding by the presence of an active site ligand impairs the membrane binding ability of LOXs. These findings provide evidence that the amphitropic nature of LOXs is finely tuned by the interaction of the substrate with the residues of the active site, suggesting new strategies for the design of enzyme inhibitors.Role of ion channels and subcellular Ca2+ signaling in arachidonic acid-induced dilation of pressurized retinal arterioles

Joanna Kur, Mary K McGahon, Jose A Fernández, C Norman Scholfield, J Graham McGeown, Tim M CurtisPMID: 24699382 DOI: 10.1167/iovs.13-13511

Abstract

To investigate the mechanisms responsible for the dilatation of rat retinal arterioles in response to arachidonic acid (AA).Changes in the diameter of isolated, pressurized rat retinal arterioles were measured in the presence of AA alone and following pre-incubation with pharmacologic agents inhibiting Ca(2+) sparks and oscillations and K(+) channels. Subcellular Ca(2+) signals were recorded in arteriolar myocytes using Fluo-4-based confocal imaging. The effects of AA on membrane currents of retinal arteriolar myocytes were studied using whole-cell perforated patch clamp recording.

Arachidonic acid dilated pressurized retinal arterioles under conditions of myogenic tone. Eicosatetraynoic acid (ETYA) exerted a similar effect, but unlike AA, its effects were rapidly reversible. Arachidonic acid-induced dilation was associated with an inhibition of subcellular Ca(2+) signals. Interventions known to block Ca(2+) sparks and oscillations in retinal arterioles caused dilatation and inhibited AA-induced vasodilator responses. Arachidonic acid accelerated the rate of inactivation of the A-type Kv current and the voltage dependence of inactivation was shifted to more negative membrane potentials. It also enhanced voltage-activated and spontaneous large-conductance calcium-activated K(+) (BK) currents, but only at positive membrane potentials. Pharmacologic inhibition of A-type Kv and BK currents failed to block AA-induced vasodilator responses. Arachidonic acid suppressed L-type Ca(2+) currents.

These results suggest that AA induces retinal arteriolar vasodilation by inhibiting subcellular Ca(2+)-signaling activity in retinal arteriolar myocytes, most likely through a mechanism involving the inhibition of L-type Ca(2+)-channel activity. Arachidonic acid actions on K(+) currents are inconsistent with a model in which K(+) channels contribute to the vasodilator effects of AA.

Small-molecule inhibitors of biofilm formation in laboratory and clinical isolates of Candida albicans

Ariel Grald, Philip Yargosz, Samantha Case, Katelyn Shea, Douglas I JohnsonPMID: 21903824 DOI: 10.1099/jmm.0.034124-0

Abstract

Candida albicans cells have the ability to form biofilms on biotic and abiotic surfaces, such as indwelling medical devices. C. albicans cells can interconvert between budded and hyphal growth forms, herein termed the budded-to-hyphal transition (BHT), which is important for the formation of mature biofilms. Previous work identified 23 small organic molecules that could inhibit the BHT but did not affect C. albicans cell viability or budded cell growth. These BHT inhibitors were proposed to inhibit multiple signalling pathways regulating the BHT, many of which also regulate biofilm formation. However, only three of the BHT inhibitors, buhytrinA, ETYA and CGP-37157, were capable of inhibiting in vitro biofilm formation of wild-type laboratory C. albicans strains. When clinical C. albicans isolates were examined for their ability to form biofilms, only 11 of the 28 clinical isolates tested (39%) were capable of forming biofilms. Although buhytrinA, ETYA and CGP-37157 could inhibit the BHT of all 28 clinical isolates, they were only able to inhibit biofilm formation of a subset of these clinical isolates, with ETYA having 100% efficacy. These data indicate that the biofilm-forming capability of laboratory and clinical isolates of C. albicans, as well as the efficacy of BHT inhibitors against these different isolates, can differ dramatically. These differences between laboratory and clinical isolates should be an important aspect to consider when examining potentially new antifungal therapeutics.Arachidonic acid modulates Na+ currents by non-metabolic and metabolic pathways in rat cerebellar granule cells

Yan-Jia Fang, Meng-Hua Zhou, Xiao-Fei Gao, Hua Gu, Yan-Ai MeiPMID: 21564022 DOI: 10.1042/BJ20110569

Abstract

AA (arachidonic acid), which possesses both neurotoxic and neurotrophic activities, has been implicated as a messenger in both physiological and pathophysiological processes. In the present study, we investigated the effects of both extracellular and intracellular application of AA on the activity of Na(V) (voltage-gated Na(+) channels) in rat cerebellar GCs (granule cells). The extracellular application of AA inhibited the resultant I(Na) (Na(V) current), wherein the current-voltage curve shifted to a negative voltage direction. Because this effect could be reproduced by treating the GCs with ETYA (eicosa-5,8,11,14-tetraynoic acid) or a membrane-impermeable analogue of AA, AA-CoA (arachidonoyl coenzyme A), we inferred that AA itself exerted the observed modulatory effects on I(Na). In contrast, intracellular AA significantly augmented the elicited I(Na) peak when the same protocol that was used for extracellular AA was followed. The observed I(Na) increase that was induced by intracellular AA was mimicked by the AA cyclo-oxygenase metabolite PGE(2) (prostaglandin E(2)), but not by ETYA. Furthermore, cyclo-oxygenase inhibitors decreased I(Na) and quenched AA-induced channel activation, indicating that the effect of intracellular AA on Na(V) was possibly mediated through AA metabolites. In addition, the PGE2-induced activation of I(Na) was mimicked by cAMP and quenched by a PKA (protein kinase A) inhibitor, a G(s) inhibitor and EP (E-series of prostaglandin) receptor antagonists. The results of the present study suggest that extracellular AA modulates Na(V) channel activity in rat cerebellar GCs without metabolic conversion, whereas intracellular AA augments the I(Na) by PGE(2)-mediated activation of cAMP/PKA pathways. These observations may explain the dual character of AA in neuronal pathogenesis.Riboflavin induces resistance in rice against Rhizoctonia solani via jasmonate-mediated priming of phenylpropanoid pathway

Parissa Taheri, Saeed TarighiPMID: 19729221 DOI: 10.1016/j.jplph.2009.08.003

Abstract

Vitamins are plant growth regulators and activators of defense responses against pathogens. The cytomolecular mechanisms involved in the induction of resistance by chemicals especially vitamins on monocotyledonous plants are largely unknown. Here, we show that riboflavin, which acts as a defense activator in rice against economically important sheath blight caused by Rhizoctonia solani, primed the expression of lipoxygenase (LOX) as a key gene in octadecanoid pathway, and enhanced lignification. Exogenous jasmonic acid (JA) application on rice induces resistance against R. solani in a manner similar to riboflavin. Application of jasmonate-deficient rice mutant hebiba and using a LOX inhibitor revealed the main role of octadecanoid pathway in riboflavin-induced resistance (IR). In riboflavin-treated inoculated plants, upregulation of phenylalanine ammonia-lyase (PAL) expression, as a major marker of phenylpropanoid pathway, was detected downstream of LOX upregulation. Co-application of riboflavin and 5, 8, 11, 14-eicosatetraynoic acid (ETYA) on rice leaves revealed no upregulation of PAL and no priming in lignification. Furthermore, lower levels of PAL transcripts and lignin were detected in hebiba compared with control. These findings indicate the role of octadecanoid pathway in the induction of phenylpropanoid metabolism leading to lignification as a novel mechanism of riboflavin-IR in Oryza sativa-R. solani pathosystem.Protective effects of arachidonic acid against palmitic acid-mediated lipotoxicity in HIT-T15 cells

Young Sik Cho, Chi Hyun Kim, Ki Young Kim, Hyae Gyeong CheonPMID: 22203421 DOI: 10.1007/s11010-011-1200-z

Abstract

Saturated fatty acids have been considered major contributing factors in type 2 diabetes, whereas unsaturated fatty acids have beneficial effects for preventing the development of diabetes. However, the effects of polyunsaturated fatty acids in pancreatic β cells have not been reported. Here, we examined the effects of arachidonic acid (AA) on palmitic acid (PA)-mediated lipotoxicity in clonal HIT-T15 pancreatic β cells. AA prevented the PA-induced lipotoxicity as indicated by cell viability, DNA fragmentation and mitochondrial membrane potential, whereas eicosatetraynoic acid (ETYA), a non-metabolizable AA, had little effect on PA-induced lipotoxicity. In parallel with its protective effects against PA-induced lipotoxicity, AA restored impaired insulin expression and secretion induced by PA. AA but not ETYA increased intracellular triglyceride (TG) in the presence of PA compared with PA alone, and xanthohumol, a diacylglycerol acyltransferase (DGAT) inhibitor, reversed AA-induced protection from PA. Taken together, our results suggest that AA protects against PA-induced lipotoxicity in clonal HIT-T15 pancreatic β cells, and the protective effects may be associated with TG accumulation, possibly through sequestration of lipotoxic PA into TG.Embryopathic effects of thalidomide and its hydrolysis products in rabbit embryo culture: evidence for a prostaglandin H synthase (PHS)-dependent, reactive oxygen species (ROS)-mediated mechanism

Crystal J J Lee, Luisa L Gonçalves, Peter G WellsPMID: 21502285 DOI: 10.1096/fj.10-178814

Abstract

Thalidomide (TD) causes birth defects in humans and rabbits via several potential mechanisms, including bioactivation by embryonic prostaglandin H synthase (PHS) enzymes to a reactive intermediate that enhances reactive oxygen species (ROS) formation. We show herein that TD in rabbit embryo culture produces relevant embryopathies, including decreases in head/brain development by 28% and limb bud growth by 71% (P<0.05). Two TD hydrolysis products, 2-phthalimidoglutaramic acid (PGMA) and 2-phthalimidoglutaric acid (PGA), were similarly embryopathic, attenuating otic vesicle (ear) and limb bud formation by up to 36 and 77%, respectively (P<0.05). TD, PGMA, and PGA all increased embryonic DNA oxidation measured as 8-oxoguanine (8-oxoG) by up to 2-fold (P<0.05). Co- or pretreatment with the PHS inhibitors eicosatetraynoic acid (ETYA) or acetylsalicylic acid (ASA), or the free-radical spin trap phenylbutylnitrone (PBN), completely blocked embryonic 8-oxoG formation and/or embryopathies initiated by TD, PGMA, and PGA. This is the first demonstration of limb bud embryopathies initiated by TD, as well as its hydrolysis products, in a mammalian embryo culture model of a species susceptible to TD in vivo, indicating that all likely contribute to TD teratogenicity in vivo, in part through PHS-dependent, ROS-mediated mechanisms.5, 8, 11, 14-eicosatetraynoic acid suppresses CCL2/MCP-1 expression in IFN-γ-stimulated astrocytes by increasing MAPK phosphatase-1 mRNA stability

Jee Hoon Lee, Hyunmi Kim, Joo Hong Woo, Eun-hye Joe, Ilo JouPMID: 22339770 DOI: 10.1186/1742-2094-9-34

Abstract

The peroxisome proliferator-activated receptor (PPAR)-α activator, 5,8,11,14-eicosatetraynoic acid (ETYA), is an arachidonic acid analog. It is reported to inhibit up-regulation of pro-inflammatory genes; however, its underlying mechanism of action is largely unknown. In the present study, we focused on the inhibitory action of ETYA on the expression of the chemokine, CCL2/MCP-1, which plays a key role in the initiation and progression of inflammation.To determine the effect of ETYA, primary cultured rat astrocytes and microglia were stimulated with IFN-γ in the presence of ETYA and then, expression of CCL2/MCP-1 and MAPK phosphatase (MKP-1) were determined using RT-PCR and ELISA. MKP-1 mRNA stability was evaluated by treating actinomycin D. The effect of MKP-1 and human antigen R (HuR) was analyzed by using specific siRNA transfection system. The localization of HuR was analyzed by immunocytochemistry and subcellular fractionation experiment.

We found that ETYA suppressed CCL2/MCP-1 transcription and secretion of CCL2/MCP-1 protein through up-regulation of MKP-1mRNA levels, resulting in suppression of c-Jun N-terminal kinase (JNK) phosphorylation and activator protein 1 (AP1) activity in IFN-γ-stimulated brain glial cells. Moreover, these effects of ETYA were independent of PPAR-α. Experiments using actinomycin D revealed that the ETYA-induced increase in MKP-1 mRNA levels reflected an increase in transcript stability. Knockdown experiments using small interfering RNA demonstrated that this increase in MKP-1 mRNA stability depended on HuR, an RNA-binding protein known to promote enhanced mRNA stability. Furthermore, ETYA-induced, HuR-mediated mRNA stabilization resulted from HuR-MKP-1 nucleocytoplasmic translocation, which served to protect MKP-1 mRNA from the mRNA degradation machinery.

ETYA induces MKP-1 through HuR at the post-transcriptional level in a receptor-independent manner. The mechanism revealed here suggests eicosanoids as potential therapeutic modulators of inflammation that act through a novel target.